6-(4-Ethenylphenyl)hexan-1-amine
Description
6-(4-Ethenylphenyl)hexan-1-amine is a primary amine with a hexyl chain terminating in a 4-ethenylphenyl substituent.
Properties
CAS No. |
820973-57-7 |
|---|---|
Molecular Formula |
C14H21N |
Molecular Weight |
203.32 g/mol |
IUPAC Name |
6-(4-ethenylphenyl)hexan-1-amine |
InChI |
InChI=1S/C14H21N/c1-2-13-8-10-14(11-9-13)7-5-3-4-6-12-15/h2,8-11H,1,3-7,12,15H2 |
InChI Key |
VQSWUHNXDOTNLU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CCCCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethenylphenyl)hexan-1-amine can be achieved through several methods. One common approach involves the reaction of 4-ethenylbenzaldehyde with hexylamine under reductive amination conditions. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of 6-(4-Ethenylphenyl)hexan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation or chromatography are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
6-(4-Ethenylphenyl)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The ethenyl group can be hydrogenated to form the corresponding ethyl derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Acyl chlorides or anhydrides are typical reagents for forming amides.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of amides or other substituted products.
Scientific Research Applications
6-(4-Ethenylphenyl)hexan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-(4-Ethenylphenyl)hexan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. Additionally, the phenyl and ethenyl groups can participate in π-π interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Stability and Reactivity
- Acid/Base Stability: 6-(2-((2,6-Dichlorobenzyl)oxy)ethoxy)hexan-1-amine degrades under acidic/basic conditions to yield 6-aminohexan-1-ol (m/z 117) and dichlorobenzyl fragments . This contrasts with morpholino derivatives, which exhibit pseudo-irreversible enzyme inhibition, implying greater stability in biological systems .
- Oxidative Stability : The ethenyl group in 6-(4-Ethenylphenyl)hexan-1-amine may undergo oxidation or polymerization, similar to thiophene-containing analogs used in electrochromic polymers .
C. Chemical Intermediates
- Benzyl ether derivatives serve as precursors for sulfonyl chlorides, critical in peptide synthesis .
Physicochemical Properties
- Solubility and Basicity: Morpholino and benzotriazol substituents enhance water solubility via polar groups, whereas biphenyl and ethenylphenyl groups increase hydrophobicity.
- Molecular Weight : Derivatives range from 117 g/mol (degradation products) to 320 g/mol (dichlorobenzyl ethers), influencing their bioavailability and material properties .
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